molecular formula C9H10OS B14056400 1-(2-Mercaptophenyl)propan-2-one

1-(2-Mercaptophenyl)propan-2-one

Katalognummer: B14056400
Molekulargewicht: 166.24 g/mol
InChI-Schlüssel: HNTSAANBNHKOMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol This compound is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propan-2-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-mercaptophenylacetic acid with acetone in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to optimize efficiency and minimize by-products. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(2-Mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s mercapto group allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein functions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2-Mercaptophenyl)propan-2-one exerts its effects is primarily through its reactive mercapto group. This group can form covalent bonds with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Mercaptophenyl)propan-2-one is unique due to the ortho position of the mercapto group, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its para-substituted counterpart .

Eigenschaften

Molekularformel

C9H10OS

Molekulargewicht

166.24 g/mol

IUPAC-Name

1-(2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H10OS/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3

InChI-Schlüssel

HNTSAANBNHKOMD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC=CC=C1S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.